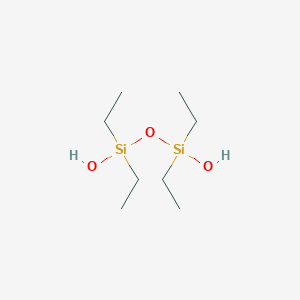
Tetraethyldisiloxane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C8H22O3Si2. It is a type of disiloxane, which is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to organic groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C) in the presence of a transition metal catalyst . The reaction is highly efficient and can tolerate a wide range of functional groups, making it a versatile method for producing disiloxane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its simplicity, efficiency, and safety . The process typically involves the reaction of monochlorosilanes with water, followed by the condensation of the resulting silanols to form the disiloxane structure.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyldisiloxane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as platinum, palladium, and rhodium. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and resins .
Aplicaciones Científicas De Investigación
Tetraethyldisiloxane-1,3-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetraethyldisiloxane-1,3-diol involves its ability to participate in hydrosilylation reactions. The Si-H bonds in the compound can react with unsaturated carbon-carbon bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds . This reactivity is crucial for its applications in the synthesis of organosilicon compounds and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl-1,3-disiloxanediol: Similar in structure but with methyl groups instead of ethyl groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound with different organic substituents.
Uniqueness
Tetraethyldisiloxane-1,3-diol is unique due to its ethyl groups, which impart different physical and chemical properties compared to its methyl-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Propiedades
Número CAS |
18420-10-5 |
|---|---|
Fórmula molecular |
C8H22O3Si2 |
Peso molecular |
222.43 g/mol |
Nombre IUPAC |
[diethyl(hydroxy)silyl]oxy-diethyl-hydroxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
LYDOHRFVHHOBBF-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(O)O[Si](CC)(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


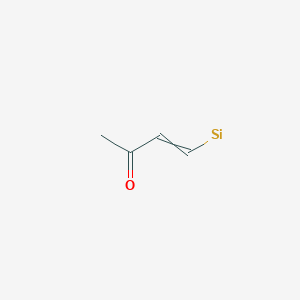



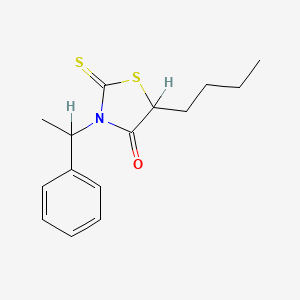

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

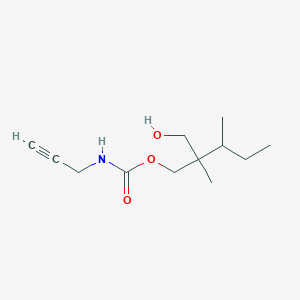

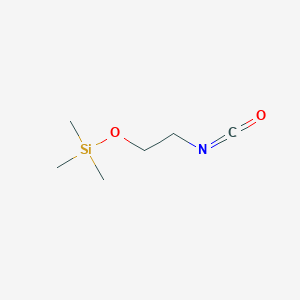
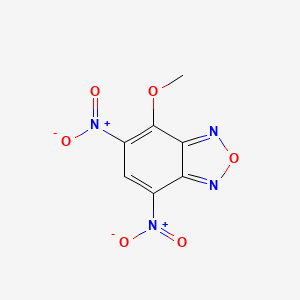
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

